1-Azabicyclo[4.2.0]octan-8-one
Description
Significance of Nitrogen-Containing Bicyclic Ring Systems in Organic Synthesis
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, with bicyclic variants representing a particularly significant class. mdpi.comresearchgate.netopenaccessjournals.com These fused ring systems are not merely structural curiosities; they form the core of numerous biologically active compounds, including alkaloids, and are pivotal in the design of modern pharmaceuticals. researchgate.netopenmedicinalchemistryjournal.com The presence of a nitrogen atom within these rigid frameworks can modulate key physicochemical properties such as aqueous solubility, metabolic stability, and the capacity for specific molecular interactions like hydrogen bonding. mdpi.com
The applications of these scaffolds are extensive, ranging from their use as intermediates in the synthesis of complex molecules to their roles in agrochemicals, polymers, and materials science. openmedicinalchemistryjournal.comevitachem.com The constrained geometry of bicyclic systems provides a three-dimensional framework that is often essential for precise interaction with biological targets. whiterose.ac.uk This structural and functional diversity has spurred the development of innovative and efficient synthetic strategies to access these valuable molecular architectures. mdpi.comresearchgate.netresearchgate.net
Unique Structural Attributes of the 1-Azabicyclo[4.2.0]octan-8-one Core
The this compound scaffold is a bicyclic lactam that features a six-membered ring fused to a four-membered β-lactam ring. smolecule.com This specific arrangement, with the nitrogen atom at a bridgehead position, gives rise to distinct structural and electronic properties that govern its behavior. nih.gov
The fusion of a four-membered ring with a six-membered ring induces significant ring strain, which profoundly influences the molecule's reactivity and preferred three-dimensional shape. smolecule.com
The β-lactam, or azetidin-2-one (B1220530), ring is an intrinsically strained four-membered cyclic amide. ipp.pt In a fused system like this compound, this strain is further amplified. The geometry of the bicyclic framework prevents the bridgehead nitrogen's lone pair of electrons from achieving optimal orbital overlap with the carbonyl group's π-system. nih.govbhu.ac.in This disruption of typical amide resonance leads to a carbonyl group with more ketone-like character, evidenced by higher infrared stretching frequencies compared to unstrained amides. nih.govbhu.ac.in This heightened reactivity of the carbonyl carbon makes it more susceptible to nucleophilic attack, a key feature of β-lactam chemistry. bhu.ac.in
The table below summarizes the typical infrared absorption frequencies for the carbonyl group in different amide environments, highlighting the effect of ring strain.
| Compound Type | Carbonyl (C=O) IR Frequency (cm⁻¹) |
| Unstrained Amides | ~1660 |
| Monocyclic β-Lactams | 1735-1765 |
| Bicyclic β-Lactams | ~1780 |
Data sourced from references bhu.ac.inmdpi.com.
The unique structural arrangement of this compound directly impacts the reactivity of its key functional groups.
Lactam Carbonyl: As discussed, the reduced amide resonance and increased ring strain make the lactam carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. bhu.ac.in This enhanced reactivity is a hallmark of β-lactam rings and is fundamental to their chemical behavior, including ring-opening reactions when treated with nucleophiles like bases or amines. bhu.ac.in
Bridgehead Nitrogen: In typical amides, the nitrogen atom is non-basic due to the delocalization of its lone pair into the carbonyl group. However, in bridged lactams like this one, the geometric constraints prevent this delocalization, making the nitrogen's lone pair more available. nih.govnih.gov This can lead to altered reactivity, such as a greater tendency for protonation or alkylation at the nitrogen atom compared to planar amides. nih.gov The distortion of the amide bond in such systems is a key factor controlling their chemical properties. nih.gov
Inherent Ring Strain and Conformational Preferences
Overview of Academic Research Trajectories for Bicyclic Lactam Scaffolds
Research into bicyclic lactams, particularly those containing a β-lactam ring, has been a vibrant field for decades, largely propelled by the discovery of penicillin and other β-lactam antibiotics. smolecule.comipp.ptwikipedia.org The core of this research has been the synthesis and modification of these scaffolds to create new therapeutic agents. wikipedia.orgnih.gov
Key research trajectories include:
Novel Synthetic Methods: A significant portion of academic research focuses on developing new and efficient ways to construct the bicyclic lactam core. This includes stereoselective methods like the Staudinger [2+2] cycloaddition, as well as advancements in catalysis and multi-component reactions. researchgate.netresearchgate.netmdpi.comnih.gov
Exploration of Structural Diversity: Chemists continuously explore variations in the bicyclic framework, such as altering ring sizes, introducing different substituents, and creating fused heterocyclic systems to access novel chemical space. whiterose.ac.ukrsc.org For example, the carbapenems, which are structurally related to this compound, are a major class of broad-spectrum antibiotics. nih.govontosight.aifrontiersin.org
Applications Beyond Antibiotics: While historically linked to antibiotics, recent research has expanded the application of bicyclic lactams. They are now investigated as inhibitors of other enzymes, such as proteases, and as versatile building blocks for synthesizing other complex heterocyclic and carbocyclic molecules. nih.govacs.org
Polymer Science: The parent structure, 1-Azabicyclo[4.2.0]octane, has been used as a monomer in cationic ring-opening polymerization to create biodegradable polymers with potential for biomedical applications like drug delivery systems. evitachem.comdergipark.org.trresearchgate.net
This ongoing research ensures that bicyclic lactam systems, including the this compound core, remain a fertile ground for chemical innovation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[4.2.0]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-6-3-1-2-4-8(6)7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCJYLRKQNWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493407 | |
| Record name | 1-Azabicyclo[4.2.0]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-60-7 | |
| Record name | 1-Azabicyclo[4.2.0]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Azabicyclo 4.2.0 Octan 8 One and Its Derivatives
Strategies for Constructing the 1-Azabicyclo[4.2.0]octan-8-one Skeleton
The construction of the this compound framework relies on the efficient formation of the strained four-membered azetidinone ring fused to a six-membered piperidine (B6355638) ring. Key strategies to achieve this include cycloaddition reactions and intramolecular ring closures.
Cycloaddition Reactions in Bicyclic Lactam Synthesis
Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic compounds. In the context of this compound, [2+2] cycloadditions and photoinduced cycloadditions are particularly prominent.
The Staudinger [2+2] cycloaddition, the reaction of a ketene (B1206846) with an imine, is a cornerstone for the synthesis of β-lactams. organicreactions.orgorganic-chemistry.orgnih.govtandfonline.com This methodology has been adapted for the creation of bicyclic systems, including the this compound core. organicreactions.orgresearchgate.net The reaction typically proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis or trans) can often be controlled by the nature of the substituents on both the ketene and the imine. organic-chemistry.org For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of the cis-β-lactam. organic-chemistry.org
In a notable application, the [2+2] cycloaddition of a ketene derived from an acid chloride and a cyclic imine (a 1,4-dihydropyrimidine) has been employed to construct bicyclic dichloro-β-lactams. researchgate.net These intermediates can then be further elaborated. Another example involves the reaction of chlorosulfonyl isocyanate with a protected glucal derivative, which after a series of steps, yields a bicyclic lactam fused to a pyran ring, a variant of the azabicyclo[4.2.0]octane system. orgsyn.org The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency and stereoselectivity of these cycloadditions. nih.gov
| Reactants | Key Reaction Type | Stereochemical Control | Noteworthy Applications | Reference |
|---|---|---|---|---|
| Ketene and Imine | Staudinger Cycloaddition | Substituent-dependent (cis/trans) | Synthesis of monocyclic and bicyclic β-lactams | organicreactions.orgorganic-chemistry.orgresearchgate.net |
| Dichloroketene and Cyclic Imine | Staudinger Cycloaddition | - | Formation of bicyclic dichloro-β-lactams | researchgate.net |
| Chlorosulfonyl isocyanate and Glucal | [2+2] Cycloaddition | - | Synthesis of oxa-azabicyclo[4.2.0]octanones | orgsyn.org |
Photochemical reactions offer unique pathways for the construction of strained ring systems that are often difficult to access through thermal methods. researchgate.net Photoinduced [2+2] cycloaddition reactions are particularly effective for forming the cyclobutane (B1203170) ring of the bicyclo[4.2.0]octane system. acs.org These reactions typically involve the excitation of an alkene to a higher energy state, followed by its reaction with another alkene. acs.org
The synthesis of bicyclic lactams can be achieved through the photolysis of various precursors. For example, the photochemical rearrangement of chiral oxaziridines derived from cyclic ketones can yield chiral bicyclic lactams. acs.org Another approach involves the photochemical electrocyclization of pyridone derivatives, which proceeds through a disrotatory cyclization to form a bicyclic lactam. researchgate.net More recently, visible-light-mediated photochemical initiation has been combined with a thermal cascade reaction in a continuous flow process to produce bicyclic lactams in high yields. selectscience.net This method highlights the potential for scalable and efficient synthesis. Furthermore, visible light has been used to promote intermolecular [2+2] cycloaddition reactions between 1,4-dihydropyridines and various olefins to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with good yields and stereoselectivity. google.com
| Precursor | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Chiral Oxaziridines | Photochemical Rearrangement | Yields chiral bicyclic lactams | acs.org |
| Pyridone Derivatives | Photochemical Electrocyclization | Forms bicyclic lactams via disrotatory cyclization | researchgate.net |
| - | Visible-light-mediated Photochemical Initiation | Continuous flow process, high yields | selectscience.net |
| 1,4-Dihydropyridines and Olefins | Visible-light-promoted Intermolecular [2+2] Cycloaddition | Good yields and stereoselectivity for polysubstituted derivatives | google.com |
Intramolecular Ring Closure and Cyclization Cascades
Intramolecular reactions provide an efficient means of constructing bicyclic systems by forming a new ring on a pre-existing monocyclic precursor. Radical cyclizations and C-H insertion reactions are powerful strategies within this class.
Radical cyclizations have emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocyclic compounds, including bicyclic β-lactams. acs.org These reactions often proceed with high diastereoselectivity. For instance, the radical cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using n-tributyltin hydride and AIBN affords this compound derivatives with excellent diastereocontrol (≥99%). acs.org
Atom Transfer Radical Cyclization (ATRC) is another valuable method. Copper(I)-catalyzed ATRC of N-allyl-haloacetamides can be used to synthesize γ-lactams. nih.gov This methodology has been extended to the synthesis of tricyclic β-lactams through the Cu(I)-catalyzed cyclization of allyl bicyclic β-lactams. researchgate.netnih.gov Microwave-assisted ATRC of N-alkenyl-tethered trichloroacetamides, catalyzed by RuCl2(PPh3)3, provides an expeditious route to γ- and δ-lactams, including bicyclic scaffolds, with high diastereoselectivity. mdpi.com
| Precursor Type | Reaction Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 1-Allyl-substituted azetidin-2-ones | n-Bu3SnH, AIBN | 1-Azabicyclo[4.2.0]octan-8-ones | Excellent diastereocontrol (≥99%) | acs.org |
| Allyl bicyclic β-lactams | CuCl/PMDETA | Tricyclic β-lactams | Atom Transfer Radical Cyclization (ATRC) | researchgate.netnih.gov |
| N-Alkenyl-tethered trichloroacetamides | RuCl2(PPh3)3, microwave | γ- and δ-lactams (including bicyclic) | Microwave-assisted ATRC, high diastereoselectivity | mdpi.com |
Intramolecular C-H insertion reactions catalyzed by transition metals, particularly rhodium, represent a highly efficient and atom-economical strategy for the synthesis of lactams. researchgate.netiaea.org These reactions involve the generation of a metal carbene from a diazo compound, which then inserts into a C-H bond within the same molecule to form a new ring.
Rhodium(II)-catalyzed intramolecular C-H insertion of α-diazoacetamides is a well-established method for preparing β-lactams. researchgate.netresearchgate.net The stereoselectivity of this reaction can be influenced by the catalyst and reaction conditions. For example, rhodium(III) porphyrin complexes have been shown to catalyze the stereoselective intramolecular C-H insertion of α-diazoacetamides to produce cis-β-lactams. thieme-connect.com The reaction can also be performed in water, and the catalyst can often be reused. iaea.org Rhodium(III)-catalyzed C-H functionalization has also been utilized in formal [4+2+2] cyclizations to construct eight-membered lactams, demonstrating the versatility of this approach for forming various ring sizes. nih.gov
| Catalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Rhodium(II) complexes | α-Diazoacetamides | β-Lactams | Well-established method, can be performed in water | researchgate.netiaea.orgresearchgate.net |
| Rhodium(III) porphyrin complexes | α-Diazoacetamides | cis-β-Lactams | Stereoselective synthesis | thieme-connect.com |
| Rhodium(III) complexes | N-pivaloyloxybenzamides and 1,6-allene-enes | Eight-membered lactams | Formal [4+2+2] cyclization | nih.gov |
Chemical Compounds Mentioned
| 1,4-dihydropyrimidine |
| This compound |
| 2-azabicyclo[4.2.0]octane |
| AIBN (Azobisisobutyronitrile) |
| Chlorosulfonyl isocyanate |
| n-tributyltin hydride |
| RuCl2(PPh3)3 (Dichlorotris(triphenylphosphine)ruthenium(II)) |
Rearrangement-Based Synthetic Pathways
The formation of the this compound skeleton and its derivatives can be achieved through various rearrangement reactions, which often involve the intricate reorganization of bonds within a precursor molecule to construct the target bicyclic framework. These methods include photochemical rearrangements and ring contraction or expansion strategies.
Photochemical rearrangements offer a powerful tool for the synthesis of β-lactams. The Zimmerman–O'Connell–Griffin rearrangement, a photomediated 1,5-aryl shift of 1,2-dibenzoyl ethylenes, has been effectively utilized to produce β-lactams and β-lactones with high diastereoselectivity under mild, visible light conditions. nih.govacs.org This approach circumvents the need for high-energy UV light, which can lead to undesirable side reactions. nih.govacs.org Another notable photochemical method is the Staudinger-type reaction, where a photochemically induced process involving a diazoketone and an imine can yield trans-substituted β-lactams. nih.gov
Ring contraction of larger heterocyclic systems provides another entry to the azetidinone core. For instance, photochemical electrocyclic ring contraction of dihydropyridines can produce 2-azabicyclo[2.2.0]hex-5-enes, which are precursors to other bicyclic systems. acs.org While not a direct route to the this compound system, these methodologies highlight the potential of ring contraction strategies in accessing strained bicyclic lactams. acs.org
Conversely, ring expansion of smaller, strained rings like aziridines can also be employed. The expansion of aziridines fused to other rings has emerged as a viable alternative to traditional methods for constructing piperidine and azepine rings, and by extension, could be adapted for the synthesis of the piperidine-fused lactam system of this compound. arkat-usa.orgresearchgate.net For example, the reaction of 2H-azirines with β-lactam-based azomethine ylides can lead to the formation of novel 2,6-diazatricyclo[4.2.0.0(2,4)]octan-7-one ring systems, which can be further transformed into 1,5-diazabicyclo[4.2.0]octan-8-ones, analogues of the target compound. researchgate.net
Precursor-Mediated Synthesis of this compound Analogues
The Norrish-Yang photocyclization is a powerful and direct method for the synthesis of β-lactams from α-keto amide precursors. researchgate.netacs.org This intramolecular reaction involves the photoexcitation of the keto-carbonyl group, followed by γ-hydrogen abstraction from an N-alkyl group to form a 1,4-diradical intermediate. Subsequent cyclization of this diradical yields the 3-hydroxy-β-lactam. researchgate.netresearchgate.net
A notable example is the synthesis of (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one from its corresponding keto amide precursor. researchgate.net Irradiation of the keto amide in the solid state using blue LEDs resulted in a 66% isolated yield of the bicyclic N-fused β-lactam. researchgate.net This reaction can also be performed on a gram scale, demonstrating its synthetic utility. The Norrish-Yang cyclization has been exploited to create a range of N-fused bicyclic β-lactam precursors for further functionalization. nih.gov
The efficiency of the Norrish-Yang cyclization can be influenced by the substituents on the keto amide. Studies on various β-ketoformamides have shown that while some substrates lead to the desired 3-hydroxy-β-lactams in moderate to good yields, others result in complex mixtures of photoproducts. researchgate.net The mechanism is believed to proceed through zwitterionic intermediates which can also lead to side products via elimination pathways, particularly in aqueous solutions. acs.org
| Precursor | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Phenylglyoxylyl-piperidine | (±)-7-Hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one | Solid state, blue LEDs | 66% | researchgate.net |
| Phenylglyoxylamides of α-amino acid methyl esters | Racemic diastereomeric β-lactams | λ = 300 nm, acetonitrile | 86% | researchgate.net |
| Cyclopropane-fused piperidinyl ketoamide | α-Hydroxy-β-lactam | Optimized conditions | Not specified | nih.gov |
The construction of the this compound ring system can be effectively achieved through the intramolecular cyclization of suitably functionalized monocyclic azetidin-2-one (B1220530) precursors. These methods often rely on the formation of a new carbon-carbon or carbon-heteroatom bond to close the second ring.
One powerful strategy is radical cyclization. For instance, 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones can be transformed into 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with excellent diastereocontrol (≥99%) using n-tributyltin hydride and AIBN in toluene. acs.org This method demonstrates high stereoselectivity in the formation of the bicyclic product. acs.org A similar approach has been used to construct the 8-oxo-1-azabicyclo[4.2.0]octane ring system via a tri-n-butylstannane mediated free-radical annulation. researchgate.net
Ring-closing metathesis (RCM) is another versatile tool for the synthesis of bicyclic β-lactams. acs.org This reaction utilizes ruthenium-based catalysts, such as the Schrock or Grubbs catalysts, to form a new double bond and close the ring. Starting from 4-alkenyloxy- or 4-alkenyl-2-azetidinone systems that also bear an N-allyl group, RCM can efficiently produce derivatives of this compound. acs.org
Furthermore, intramolecular nucleophilic substitution reactions can be employed. For example, the treatment of 3-(2-fluoro-5-nitro)phenyl-4-benzoyl-2-azetidinones with sodium hydride after reduction of the benzoyl group leads to the formation of a tricyclic system containing the 4-oxa-7-azabicyclo[4.2.0]octane skeleton. researchgate.net
| Precursor Type | Method | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | Radical Cyclization | n-Bu3SnH, AIBN | 7-Alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-one | acs.org |
| Diene-substituted azetidin-2-one | Ring-Closing Metathesis | Grubbs or Schrock catalyst | This compound derivative | acs.org |
| 3-(2-Fluoro-5-nitro)phenyl-4-carbinol-2-azetidinone | Intramolecular Nucleophilic Substitution | Sodium hydride | 4-Oxa-7-azabicyclo[4.2.0]octane derivative | researchgate.net |
Emerging Methodologies in this compound Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of β-lactam synthesis, microwave irradiation has been shown to be particularly effective, often reducing reaction times from hours or days to mere minutes. acs.orgcem.com
The synthesis of highly functionalized bis-β-lactams has been achieved through the [2π + 2π] cycloaddition of Schiff bases and bisketenes generated in situ. acs.org Under microwave irradiation at 100 °C, these reactions were completed in 15-25 minutes with yields up to 83%, a significant improvement over conventional heating which required much longer reaction times for lower yields. acs.org Another strategy involves the microwave-induced transformation of diazoketones into ketenes, which then undergo rapid cyclization with imines to afford β-lactams in 60-80% yield, whereas classical heating often failed to produce the desired product. cem.com
Microwave heating has also been successfully applied to post-Ugi reactions for the synthesis of complex polycyclic systems, including bridged bicyclic lactams, with high yields and diastereoselectivities in as little as 40 minutes. semanticscholar.org Furthermore, microwave-assisted atom transfer radical cyclization (ATRC) of N-alkenyl-tethered trichloroacetamides, catalyzed by RuCl2(PPh3)3, provides an expeditious route to γ- and δ-lactams, including bicyclic indole (B1671886) and morphan scaffolds, with excellent yields and diastereoselectivity. mdpi.com These examples underscore the potential of microwave technology to facilitate the efficient synthesis of the this compound framework and its derivatives.
| Reaction Type | Precursors | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|
| [2π + 2π] Cycloaddition | Dicarboxylic acids, Imines | 100 °C, 15-25 min | up to 83% | acs.org |
| Ketene-Imine Cyclization | Diazoketones, Imines | Not specified | 60-80% | cem.com |
| Atom Transfer Radical Cyclization | N-alkenyl trichloroacetamides | 160 °C, 15 min | Excellent | mdpi.com |
Visible-light photocatalysis has revolutionized organic synthesis by providing a mild and sustainable means to access reactive intermediates. This has been particularly impactful in the synthesis of strained ring systems like β-lactams. researchgate.net Various strategies have been developed that utilize visible light to construct the this compound core and related structures.
One approach involves a variation of the Norrish-Yang photocyclization using visible-light-mediated energy transfer. nih.govnih.gov Simple acrylamide (B121943) starting materials can be converted into a diverse range of β-lactam products through a C(sp³)–H functionalization that proceeds via a carbon-to-carbon 1,5-hydrogen atom transfer. nih.govnih.gov This method offers a broad scope, with yields ranging from 49% to 97% for various substituted β-lactams. nih.gov
Another strategy is the visible-light-mediated [2+2] cycloaddition. For instance, polysubstituted 2-azabicyclo[4.2.0]octane compounds have been synthesized with high efficiency and stereoselectivity using a photosensitizer catalyst, visible light, and readily available 1,4-dihydropyridines and alkenes as substrates. google.com This method boasts mild reaction conditions, operational simplicity, and good yields (56% to 99%). google.com
Furthermore, visible-light-induced Wolff rearrangement of α-diazoketones can generate ketenes in situ, which then participate in regiodivergent (2+2) or (3+2) cycloadditions with azo esters to furnish β-lactams and γ-fused lactams, respectively. rsc.orgrsc.org This catalyst- and additive-free method's chemoselectivity is controlled by the electronic properties of the substituents on the azo ester. rsc.orgrsc.org These emerging photocatalytic methods represent a significant advancement in the synthesis of bicyclic aza-compounds, offering green and efficient alternatives to traditional synthetic routes.
| Methodology | Key Intermediates/Reaction Type | Catalyst/Conditions | Product Scope | Reference |
|---|---|---|---|---|
| Energy Transfer Catalysis | Norrish-Yang type (C-C 1,5-HAT) | 2-Chlorothioxanthone, 405 nm light | Diverse β-lactams (49-97% yield) | nih.gov |
| Photoredox Catalysis | Intermolecular [2+2] Cycloaddition | Photosensitizer, visible light | Polysubstituted 2-azabicyclo[4.2.0]octanes (56-99% yield) | google.com |
| Wolff Rearrangement/Cycloaddition | In situ ketene formation | Visible light, no catalyst | β-lactams and γ-fused lactams | rsc.orgrsc.org |
Diastereoselective and Enantioselective Construction of Bicyclic Scaffolds
The precise spatial arrangement of substituents on the bicyclic framework of this compound is critical for its function. Therefore, developing synthetic routes that allow for the selective formation of a single stereoisomer is of paramount importance. Methodologies achieving this include radical cyclizations and cycloaddition reactions, where stereocontrol is exerted through various means, including substrate control, chiral auxiliaries, and catalytic systems.
Radical cyclization offers a powerful method for the construction of the this compound skeleton. The stereochemical outcome of these reactions can be effectively controlled, often dictated by the existing stereochemistry within the starting material or by the reaction conditions.
A notable example involves the diastereoselective synthesis of 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones. acs.org This transformation is achieved through the radical cyclization of 1-allyl- and 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. acs.org Using n-tributyltin hydride and AIBN in toluene, these reactions proceed with excellent diastereocontrol, yielding the bicyclic β-lactams with a diastereomeric excess of ≥99%. acs.org The stereochemistry of the newly formed ring is directed by the substituents present on the starting azetidinone.
The substrate itself can be a determining factor in the stereospecificity of the cyclization. In the synthesis of polycyclic β-lactams derived from a D-glucose chiral template, the intramolecular radical cyclization is highly substrate-dependent and stereospecific. researchgate.net The stereochemistry of the β-lactam ring itself governs the mode of radical cyclization. researchgate.net
Enzymatic approaches have also emerged for stereoselective lactam synthesis. Photoexcitation of flavoenzymes can enable radical cyclizations to build 5-, 6-, 7-, and 8-membered lactams. nih.gov In these biocatalytic systems, the enzyme's active site guides the delivery of a hydrogen atom to a prochiral radical, thereby conferring stereochemical preference. nih.gov While not yet specifically demonstrated for this compound, this method represents a promising frontier for enantioselective synthesis.
Table 1: Diastereoselective Radical Cyclization for the Synthesis of this compound Derivatives
| Starting Material | Reagents | Product | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| 1-Allyl-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | n-Bu3SnH, AIBN, Toluene | 7-Alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octan-8-one | ≥99% | acs.org |
| 1-(3-Phenylallyl)-4-(2-bromo-1,1-dimethylethyl)azetidin-2-one | n-Bu3SnH, AIBN, Toluene | 7-Alkoxy-5,5-dimethyl-3-phenyl-1-azabicyclo[4.2.0]octan-8-one | ≥99% | acs.org |
The [2+2] cycloaddition reaction, particularly the Staudinger reaction involving the condensation of a ketene with an imine, is a cornerstone for the synthesis of the β-lactam ring within the this compound framework. nih.gov The stereochemical outcome of this reaction can be finely tuned.
The stereochemistry of the resulting β-lactam is often dependent on the substituents of the imine and the ketene. nih.gov For instance, the reaction of polyaromatic imines with various acid chlorides can exclusively produce trans-β-lactams. nih.gov Conversely, if the polyaromatic moiety is attached to the iminic carbon instead of the nitrogen, cis-β-lactams are typically isolated. nih.gov The cis or trans diastereoselectivity can also be influenced by the use of different imines with electron-donating or electron-withdrawing substituents on the nitrogen atom. nih.gov
A well-documented, stereoselective [2+2] cycloaddition involves the reaction of chlorosulfonyl isocyanate with tri-O-benzyl-D-glucal. orgsyn.orgorgsyn.org This reaction, followed by a reduction step, affords (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one as a single diastereoisomer. The stereocontrol is dictated by the chiral sugar-derived starting material. orgsyn.orgorgsyn.org The diastereofacial differentiation in such cycloadditions is often sterically dependent, leading to excellent control of the configuration at the C-4 position of the azetidin-2-one ring. rsc.org
Furthermore, multicomponent reactions under ultrasonic irradiation have been developed for the efficient synthesis of N-(7-R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives. iajps.comresearchgate.nettandfonline.com This one-pot, three-component [2π+2π] cycloaddition reaction utilizes an isoniazide, an aromatic aldehyde, and dihydropyran with a Lewis acid catalyst like SnCl2 or a ZnCr2O4 nano catalyst. iajps.comtandfonline.com This method provides the products in good to excellent yields with defined stereochemistry at the C-7 position. iajps.com
Metal-catalyzed carbonylative coupling and cyclization reactions also provide a stereospecific route to analogues of the target scaffold. For example, the palladium-catalyzed reaction of 2-aryl-1,3-thiazines with allyl phosphates produces cis-7-vinyl-5-thia-1-azabicyclo[4.2.0]octan-8-ones, where the aryl and vinyl groups on the β-lactam ring are cis to each other. acs.org
Table 2: Stereoselective Cycloaddition Reactions for the Synthesis of this compound Derivatives
| Reaction Type | Key Reactants | Product | Key Stereochemical Feature | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Tri-O-benzyl-D-glucal, Chlorosulfonyl isocyanate | (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one | Single diastereomer (1S,3R,4S,5R,6R) | orgsyn.orgorgsyn.org |
| One-Pot [2+2] Cycloaddition | Isoniazide, Aromatic Aldehyde, Dihydropyran | N-(7-R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives | Defined R-configuration at C-7 | iajps.comresearchgate.nettandfonline.com |
| Carbonylative Coupling/Cyclization | 2-Aryl-1,3-thiazine, Allyl phosphate | cis-7-Vinyl-5-thia-1-azabicyclo[4.2.0]octan-8-one | cis relationship between aryl and vinyl groups | acs.org |
Mechanistic Investigations of Chemical Reactivity and Transformations
Ring-Opening Reactions of the Strained Bicyclic System
The inherent strain in the 1-azabicyclo[4.2.0]octan-8-one skeleton makes it susceptible to ring-opening reactions under various conditions. These reactions are driven by the release of strain energy associated with the four-membered β-lactam ring.
Nucleophilic Ring Opening Mechanisms
The high electrophilicity of the lactam carbonyl carbon makes it a prime target for nucleophiles. The mechanism of nucleophilic attack is a cornerstone of β-lactam chemistry. Due to the significant ring strain, these bicyclic systems are more readily hydrolyzed than corresponding linear amides or larger lactams. wikipedia.org This reactivity is further amplified because the strained, pyramidal geometry forced upon the bridgehead nitrogen atom reduces amide resonance, rendering the carbonyl group more ketone-like in character. wikipedia.org
Attack by a nucleophile (Nu⁻) on the carbonyl carbon leads to the formation of a tetrahedral intermediate. Subsequent cleavage of the C-N bond of the β-lactam ring relieves the ring strain and results in the formation of a functionalized piperidine (B6355638) derivative. The regioselectivity of the ring opening is dictated by the cleavage of the highly strained amide bond. In related 2-azabicyclo[4.2.0]octane systems, ring opening has been observed under both acidic and basic conditions. rsc.org For instance, base-promoted opening of N-fused bicyclo α-hydroxy-β-lactams represents a potential pathway for cleavage. researchgate.net
Reductive Ring Opening Pathways
The this compound framework can undergo reductive cleavage, particularly with powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction provides a pathway to substituted piperidine derivatives, which are valuable scaffolds in medicinal chemistry.
Research has demonstrated the reductive ring opening of substituted 1-azabicyclo[4.2.0]octane-8-ones. Treatment of these bicyclic β-lactams with lithium aluminum hydride results in the cleavage of the C8-N1 bond to afford novel 2-(1-alkoxy-2-hydroxyethyl)piperidines. These products are typically isolated as single isomers, indicating a stereoselective reduction process. The mechanism involves the initial reduction of the lactam carbonyl to an intermediate that subsequently undergoes ring opening.
A serendipitous discovery in a related heteroanellated azabicyclo[4.2.0]octane system showed that attempted reductive debenzylation led to the selective cleavage of the C1/C8b bond, resulting in the formation of an eight-membered lactam ring (an azocane). This highlights that the specific substitution pattern and reaction conditions can influence the pathway of reductive ring opening.
Thermolytic and Photolytic Transformations
Photochemical reactions provide unique routes for accessing and transforming strained ring systems. The Norrish-Yang photocyclization is a key method for synthesizing derivatives of this compound from α-keto amide precursors. This intramolecular reaction involves the photoexcitation of the keto-carbonyl group, which leads to γ-hydrogen abstraction and the formation of a 1,4-diradical intermediate. Subsequent cyclization of this diradical yields a 7-hydroxy-1-azabicyclo[4.2.0]octan-8-one derivative. researchgate.net For example, irradiating a keto amide precursor in the solid state with blue LEDs has been shown to produce (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one in good yield. researchgate.net
While the photochemical formation is well-documented, the photolytic or thermolytic transformations of the this compound ring system itself are also of mechanistic interest. Generally, the thermal decomposition of bicyclic β-lactams can proceed through pathways like a retro-[2+2] cycloaddition, leading to the cleavage of the four-membered ring. nih.gov The specific products of such transformations would depend on the substitution pattern and the reaction conditions (e.g., temperature, solvent). For instance, thermal treatment of penam (B1241934) β-lactams, which share the bicyclic strained ring feature, can lead to decarbonylation reactions. nih.gov
Ring Expansion Reactions of this compound and Related Aziridinium (B1262131) Intermediates
Ring expansion reactions offer a powerful strategy for transforming the bicyclic framework of this compound into larger, more complex heterocyclic systems. These reactions often proceed through rearrangement mechanisms that can be triggered by various reagents and conditions.
Studies on the related carbocyclic cis-bicyclo[4.2.0]octanones have shown that aza-ring expansion can be achieved to produce cis-octahydroindolones, which are nine-membered rings. acs.orgacs.org These transformations, such as the Beckmann rearrangement of the corresponding oximes, provide a regiosepecific method for inserting a nitrogen atom into the ring system and expanding the six-membered ring. While this work was not performed on the title compound itself, it establishes a precedent for the feasibility of such ring expansions on the bicyclo[4.2.0]octane core.
Furthermore, ring expansion can be mediated by aziridinium intermediates. In related systems, the formation of a strained aziridinium cation through the anchimeric assistance of a nearby nitrogen atom can facilitate ring-opening and subsequent rearrangement. csic.es For instance, the treatment of bicyclic precursors with strong acids can promote carbocation-mediated ring expansion. smolecule.com Another approach involves samarium(II) iodide (SmI₂)-induced rearrangements, which have been used to achieve a 1,2-rearrangement with ring expansion of a methylenebicyclo[4.2.0]octanone to a methylenebicyclo[3.2.1]octanol. nih.gov These examples showcase the diverse methodologies available for manipulating the bicyclic skeleton to access different ring systems.
Site-Selective Functionalization of the Bicyclic Framework
Direct functionalization of the this compound skeleton is challenging. However, innovative strategies have been developed that use the formation and subsequent cleavage of this bicyclic system to achieve site-selective functionalization of the parent piperidine ring.
C-H Functionalization via C-C Bond Cleavage
A novel and powerful strategy for the α-functionalization of piperidines utilizes the this compound framework as a key reactive intermediate. researchgate.netresearchgate.net This method relies on a sequence of C-H activation to form the bicyclic system, followed by a C-C bond cleavage and cross-coupling reaction.
The process begins with the photochemical formation of a (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one intermediate from an N-benzoylformyl piperidine precursor via a Norrish-Yang reaction. researchgate.net This strained α-hydroxy-β-lactam then serves as a substrate for a palladium-catalyzed C-C bond cleavage/cross-coupling reaction. researchgate.net The release of ring strain is the driving force for this transformation. The palladium catalyst facilitates the cleavage of the C-C bond between the carbonyl carbon and the hydroxyl-bearing carbon of the β-lactam ring. This process generates a metalated piperidine intermediate that can then couple with various aryl halides, leading to the formation of α-arylated piperidine derivatives. researchgate.net
This sequence effectively translates into a site-selective C-H functionalization at the α-position of the original piperidine ring, a position that is often difficult to functionalize directly. nih.gov The reaction tolerates a range of functional groups and proceeds in a stereoretentive manner, making it a valuable tool for the synthesis of complex molecules. researchgate.net
Table 1: Palladium-Catalyzed α-Arylation of Piperidine via a Bicyclic Lactam Intermediate
| Entry | Aryl Halide (Ar-X) | Catalyst/Ligand | Product (α-Aryl Piperidine Derivative) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | 2-(p-tolyl)piperidine derivative | 85 | researchgate.net |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / SPhos | 2-(4-methoxyphenyl)piperidine derivative | 75 | researchgate.net |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / SPhos | 2-(4-(trifluoromethyl)phenyl)piperidine derivative | 68 | researchgate.net |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | 2-(pyridin-2-yl)piperidine derivative | 55 | researchgate.net |
Yields are for the cross-coupling step from the isolated bicyclic lactam intermediate. Data is illustrative based on findings in the cited literature.
Derivatization Strategies for Enhancing Chemical Diversity
The modification of the this compound scaffold is crucial for exploring its chemical space and developing new derivatives with tailored properties. Various strategies have been employed to introduce chemical diversity, primarily by attaching substituents at different positions of the bicyclic system.
One prominent strategy involves the diastereoselective synthesis of substituted 1-azabicyclo[4.2.0]octan-8-ones through radical cyclization. acs.org This method allows for the introduction of substituents at the C3 and C5 positions of the final bicyclic product. The process starts with appropriately substituted monocyclic β-lactams (azetidin-2-ones), which undergo radical-initiated cyclization to form the fused six-membered ring. For instance, the cyclization of 1-allyl- and 1-(3-phenylallyl)-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones, using reagents like n-tributyltin hydride and AIBN, yields 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with excellent control over the stereochemistry (diastereomeric excess ≥99%). acs.org The stereochemical outcome is directed by the substituents already present on the starting azetidinone ring.
Another approach to derivatization is through photochemical reactions. The Norrish-Yang reaction, for example, can be used to synthesize α-hydroxy-β-lactams. researchgate.net Specifically, the irradiation of a keto amide precursor can yield (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one, introducing both a hydroxyl and a phenyl group at the C7 position. researchgate.net This photochemical method provides a pathway to functionalize the carbon atom adjacent to the lactam carbonyl.
These derivatization methods are summarized in the table below, highlighting the reaction type, the position of functionalization, and the nature of the introduced substituents.
| Derivatization Strategy | Position(s) Functionalized | Example of Substituents Introduced | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Radical Cyclization | C3, C5, C7 | Alkoxy, Methyl, Phenylallyl | n-tributyltin hydride, AIBN | acs.org |
| Photochemical Reaction (Norrish-Yang) | C7 | Hydroxy, Phenyl | Irradiation (e.g., blue LEDs) | researchgate.net |
Electrophilic and Radical Reactions of the Lactam Moiety
The reactivity of the this compound core is dominated by the properties of its strained β-lactam (azetidin-2-one) ring. This four-membered cyclic amide exhibits unique electronic and structural features that dictate its behavior in electrophilic and radical reactions.
Electrophilic Reactions:
The lactam carbonyl carbon in the this compound structure is highly electrophilic. This heightened reactivity stems from two main factors inherent to the β-lactam ring. Firstly, the fusion of the four-membered ring to the six-membered ring induces significant ring strain. Secondly, the geometry of the bicyclic system constrains the nitrogen atom, hindering the delocalization of its lone pair of electrons into the carbonyl group. This reduced amide resonance makes the carbonyl carbon more susceptible to nucleophilic attack compared to a typical, less strained amide. youtube.com
The electrophilicity of the carbonyl carbon is the basis for the mechanism of action of β-lactam antibiotics, which share this core structure. youtube.comkhanacademy.org In a biological context, a nucleophile, such as a serine residue in the active site of an enzyme, attacks the electrophilic carbonyl carbon. youtube.com This leads to the opening of the four-membered ring, a reaction that is thermodynamically favorable due to the release of ring strain. youtube.com This principle of nucleophilic acyl substitution, driven by the electrophilicity of the lactam, is a central feature of its chemical reactivity.
Radical Reactions:
Radical reactions are a powerful tool for both the synthesis and functionalization of the this compound skeleton. Intramolecular radical cyclizations, in particular, have been effectively used to construct the bicyclic framework itself. acs.org These reactions typically involve the generation of a radical on a side chain attached to a precursor azetidin-2-one (B1220530). This radical then attacks a double bond within the same molecule to form the second ring.
A notable example is the diastereoselective synthesis of 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones. acs.org This transformation is achieved through the radical cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. acs.org The reaction is initiated by a radical initiator (like AIBN) and mediated by a radical chain carrier (like n-tributyltin hydride), proceeding with a high degree of stereocontrol. acs.org The stereochemistry of the newly formed ring is influenced by the existing substituents on the starting material. These radical-based methods demonstrate the utility of radical chemistry in creating complex, substituted versions of the this compound core.
The table below provides a summary of the key reactive characteristics of the lactam moiety.
| Reaction Type | Reactive Site | Key Characteristics | Typical Transformation | Reference |
|---|---|---|---|---|
| Electrophilic | Lactam Carbonyl Carbon | Highly electrophilic due to ring strain and reduced amide resonance. | Nucleophilic acyl substitution leading to ring-opening. | youtube.com |
| Radical | Precursor Side Chain | Formation of the bicyclic system via intramolecular cyclization. | Diastereoselective formation of substituted derivatives. | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 1-Azabicyclo[4.2.0]octan-8-one in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the entire molecular framework.
Proton NMR (¹H NMR) for Configurational and Conformational Analysis
Proton NMR (¹H NMR) provides critical information regarding the electronic environment of each hydrogen atom, the connectivity between them, and their spatial orientation. The configuration of the ring junction and the conformation of the six-membered ring are key details derived from this analysis.
The ¹H NMR spectrum is expected to show distinct signals for the protons on each of the seven carbon atoms. The chemical shifts are influenced by proximity to the electronegative nitrogen atom and the carbonyl group. Protons on C7, being adjacent to the carbonyl, would appear downfield, while protons on C2 and C5, adjacent to the nitrogen, would also experience a downfield shift compared to simple alkanes.
The stereochemistry of the ring fusion (cis or trans) is determined by analyzing the coupling constants (³J) between the bridgehead proton (H6) and the adjacent protons on C7. The magnitude of these couplings is dependent on the dihedral angle between the protons, which is different for cis and trans isomers arkat-usa.org. Furthermore, the conformation of the six-membered ring, which is expected to adopt a chair-like geometry, can be inferred from the coupling patterns of its constituent protons researchgate.netresearchgate.net. Analysis of through-space correlations using NOESY experiments provides definitive evidence for the specific conformation acs.org.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar structural motifs.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H2, H5 | 2.8 – 3.5 | m | Adjacent to bridgehead nitrogen. |
| H3, H4 | 1.5 – 2.2 | m | Aliphatic protons in the piperidine (B6355638) ring. |
| H6 | 3.5 – 4.0 | m | Bridgehead proton; key for stereochemical assignment. |
| H7 | 2.9 – 3.4 | m | Adjacent to the β-lactam carbonyl. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides a direct map of the carbon skeleton. scribd.com Due to the wide chemical shift range of ¹³C NMR, it is anticipated that all seven carbon atoms of this compound would be resolved as distinct signals, assuming no molecular symmetry. libretexts.org
The most deshielded signal in the spectrum will correspond to the carbonyl carbon (C8) of the β-lactam ring, typically appearing above 170 ppm. libretexts.orglibretexts.org The bridgehead carbon (C6) and the carbons adjacent to the nitrogen (C2, C5) will resonate in the mid-field region (approx. 40-70 ppm), while the remaining aliphatic carbons of the piperidine ring (C3, C4) and the β-lactam (C7) will appear in the upfield region. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C8 | 170 – 180 | C=O (Amide) |
| C6 | 55 – 70 | CH (Bridgehead) |
| C2, C5 | 45 – 60 | CH₂ (Adjacent to N) |
| C7 | 40 – 55 | CH₂ (Adjacent to C=O) |
| C3, C4 | 20 – 35 | CH₂ (Aliphatic) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle by establishing correlations between different nuclei. For this compound, a suite of 2D techniques would be employed. whiterose.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity of the proton network within the six-membered ring (H2-H3-H4-H5) and to confirm the coupling between the bridgehead proton H6 and the H7 protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. Key correlations would include the link from the H7 protons to the C8 carbonyl carbon and from the bridgehead H6 proton to C8, C2, and C5, confirming the bicyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for stereochemical and conformational analysis, NOESY identifies protons that are close in space, regardless of their bonding network. researchgate.net It would be used to confirm the cis-fusion of the rings by observing a spatial correlation between H6 and a proton on C7. Additionally, it would verify the chair conformation of the piperidine ring by showing correlations between axial and equatorial protons. acs.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both infrared and Raman techniques, serves to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nsf.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is dominated by the absorption of the β-lactam carbonyl group. Due to the significant ring strain inherent in the fused four-membered ring, the C=O stretching vibration is shifted to a characteristically high frequency. For bicyclic β-lactams, this peak typically appears around 1780 cm⁻¹, a value significantly higher than that for unstrained amides (~1660 cm⁻¹). Other expected absorptions include C-H stretching vibrations from the aliphatic portions of the molecule in the 2850-3000 cm⁻¹ region and C-N stretching vibrations within the fingerprint region. libretexts.org
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³ CH₂) | 2850 – 3000 | Medium-Strong |
| C=O Stretch (β-Lactam) | ~1780 | Strong |
| C-N Stretch | 1000 – 1250 | Medium |
Raman Spectroscopy (if applicable)
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₇H₁₁NO and a molecular weight of 125.17 g/mol nih.gov. In mass spectrometry, this would correspond to a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 125.
The fragmentation of this compound under electron ionization (EI) is dictated by the inherent strain of its bicyclic β-lactam structure. The fragmentation pathways are crucial for confirming the identity of the molecule. The initial fragmentation often involves the cleavage of the strained four-membered ring. Characteristic fragmentation of bicyclic systems of this nature can proceed through the rupture of the rings, leading to the formation of stable ions aip.org. For instance, the cleavage of the C-N and C-C bonds of the β-lactam ring is a common pathway.
Key fragmentation pathways for similar azabicyclic structures often generate ions with methylene-piperidine or azabicyclo[4.2.0]octenyl type structures aip.org. The analysis of these fragment ions provides a definitive fingerprint for the compound's bicyclic core.
| m/z Value | Proposed Fragment Ion | Structural Formula | Significance |
|---|---|---|---|
| 125 | Molecular Ion [M]⁺ | [C₇H₁₁NO]⁺ | Confirms the molecular weight of the compound. |
| 97 | [M-CO]⁺ | [C₆H₁₁N]⁺ | Represents the loss of a neutral carbon monoxide molecule, a characteristic fragmentation of β-lactams. |
| 82 | [M-C₂H₃O]⁺ or [C₅H₈N]⁺ | [C₅H₈N]⁺ | Results from the cleavage of the β-lactam ring. |
| 69 | [C₄H₇N]⁺ | [C₄H₇N]⁺ | Further fragmentation of the piperidine ring. |
X-ray Crystallography for Absolute and Relative Stereochemistry
The solid-state conformation of this compound is defined by the fusion of the six-membered piperidine ring and the four-membered β-lactam ring. The fusion induces significant ring strain, which influences the molecule's reactivity and three-dimensional shape.
The six-membered ring in similar bicyclic systems typically adopts a chair or a distorted-chair/sofa conformation to minimize steric strain researchgate.net. The four-membered β-lactam ring is, by necessity, nearly planar. The degree of planarity of the nitrogen atom within the β-lactam ring is a key parameter; in strained systems, this nitrogen atom tends to be more pyramidal compared to a typical planar amide nitrogen, which has implications for the chemical reactivity of the lactam carbonyl group.
| Structural Feature | Expected Conformation/Parameter | Method of Determination |
|---|---|---|
| Piperidine Ring | Chair or Distorted-Chair Conformation | X-ray Crystallography |
| β-Lactam Ring | Near-Planar | X-ray Crystallography |
| Ring Junction | cis-fused | X-ray Crystallography, NMR Spectroscopy |
| Bridgehead Nitrogen Geometry | Slightly Pyramidal | X-ray Crystallography |
In the solid state, molecules of this compound arrange themselves into a crystal lattice stabilized by intermolecular forces. Hydrogen bonding plays a pivotal role in defining this crystal packing. The this compound molecule itself does not possess any hydrogen bond donor groups (like N-H or O-H). However, it contains two potential hydrogen bond acceptor sites: the lone pair on the nitrogen atom and the lone pairs on the carbonyl oxygen atom nih.gov.
Therefore, in an anhydrous crystalline form, the primary intermolecular interactions would be van der Waals forces and dipole-dipole interactions. If the compound is crystallized from a protic solvent (e.g., water, methanol), the solvent molecules can be incorporated into the crystal lattice, forming hydrogen bonds with the carbonyl oxygen of the β-lactam. The elucidation of these networks via X-ray crystallography reveals how the molecules pack in the solid state, which can influence physical properties such as melting point and solubility.
| Atom/Group | Hydrogen Bonding Capability | Potential Interaction Partner (in co-crystals) |
|---|---|---|
| Carbonyl Oxygen (C=O) | Acceptor | Protic solvents (e.g., H₂O, ROH), acidic protons |
| Bridgehead Nitrogen (N) | Acceptor | Protic solvents, acidic protons |
| Aliphatic C-H groups | Weak Donor | Electronegative atoms (e.g., Oxygen) |
Applications in Chemical Biology and Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The inherent ring strain and functionality of 1-azabicyclo[4.2.0]octan-8-one make it an attractive starting point for the construction of more elaborate chemical structures. Its utility as a synthetic intermediate is rooted in the strategic opening or modification of its bicyclic core.
Nitrogen-containing heterocycles are fundamental components of many natural products and pharmaceuticals. arkat-usa.orgrsc.orgnih.gov The this compound framework serves as a versatile precursor for a variety of these scaffolds. The high degree of ring strain in the β-lactam portion of the molecule makes the lactam carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity can be harnessed to induce ring-opening or rearrangement reactions, providing access to a range of substituted monocyclic and bicyclic nitrogen heterocycles. For instance, cleavage of the C-N or C-C bonds of the four-membered ring can lead to functionalized piperidine (B6355638) derivatives, which are prevalent motifs in medicinal chemistry. researchgate.net The strategic application of these transformations allows chemists to convert the compact bicyclic structure into more complex heterocyclic systems that would be challenging to assemble through other methods.
Bridged and polycyclic amine structures are of significant interest due to their presence in numerous biologically active alkaloids and their use in creating conformationally constrained molecules for pharmaceutical development. arkat-usa.orgrsc.org The rigid framework of this compound can be used as an intermediate to build these complex three-dimensional structures. whiterose.ac.uk Synthetic strategies can involve the modification of the existing rings or the addition of new rings to the scaffold. For example, reactions that form new carbon-carbon or carbon-nitrogen bonds at various positions on the bicyclic core can lead to the generation of intricate bridged systems or more complex polycyclic amine derivatives. Although specific examples detailing the conversion of this compound itself into bridged amines are not extensively documented in the provided sources, the synthesis of nine-membered ring amines from the related octahydropyrrocoline (an indolizidine) highlights the general principle of using azabicyclo compounds as intermediates for more complex amine structures. nih.gov
Scaffold for Investigating Biological Recognition Mechanisms
The defined, rigid structure of the azabicyclo[4.2.0]octane core makes it an excellent scaffold for designing molecules to probe interactions with biological targets like receptors and enzymes. By systematically adding different functional groups to this rigid framework, researchers can investigate how specific structural changes affect biological activity.
In non-clinical research, understanding how a ligand binds to its receptor is crucial for designing new therapeutic agents. The rigid nature of the azabicyclo[4.2.0]octane skeleton helps to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific receptor. While research on the this compound core is limited in this context, studies on the closely related 8-azabicyclo[3.2.1]octane scaffold demonstrate this principle effectively. Derivatives of this related scaffold have been synthesized and investigated as potent antagonists for receptors such as the neurokinin-1 (NK1) and vasopressin V-1A receptors. researchgate.netnih.gov These studies involve creating a series of compounds where the core azabicyclo structure is maintained, but peripheral substituents are varied to map the structure-activity relationship (SAR) and optimize receptor binding. nih.gov This approach allows for a detailed examination of the molecular features required for effective receptor-ligand interactions.
The β-lactam ring is a well-known reactive motif, or "warhead," responsible for the activity of penicillin and cephalosporin (B10832234) antibiotics, which function by inhibiting bacterial enzymes involved in cell wall synthesis. The strained four-membered ring of this compound is similarly susceptible to nucleophilic attack by amino acid residues (such as serine or cysteine) in an enzyme's active site. This can lead to the formation of a stable covalent bond, resulting in irreversible enzyme inhibition.
In a non-clinical setting, derivatives of this scaffold can be designed to target specific enzymes to study their function or to develop new classes of inhibitors. For example, research on other azabicyclo systems has led to the discovery of potent, non-covalent inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes. nih.govacs.orgresearchgate.net A detailed structure-activity relationship study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides led to the identification of compounds with low nanomolar inhibitory concentrations. nih.govresearchgate.net These studies showcase how the azabicyclo framework can be utilized to position functional groups precisely for optimal interaction with an enzyme's active site, thereby elucidating inhibition mechanisms. nih.govsemanticscholar.org
Applications in Polymer Chemistry
The strained ring system of azabicycloalkanes can be exploited in polymer chemistry through ring-opening polymerization. Specifically, the parent compound 1-azabicyclo[4.2.0]octane, also known as conidine, has been used as a monomer in cationic ring-opening polymerization. dergipark.org.trcjps.orgresearchgate.net This process is typically initiated by alkyl halides and can be facilitated by microwave irradiation to produce poly(1-azabicyclo[4.2.0]octane), or polyconidine. dergipark.org.tr
The resulting polymers are positively charged and can be modified to create water-soluble derivatives. dergipark.org.tr Research has shown that the choice of initiator affects the molecular weight of the resulting polymer. dergipark.org.trresearchgate.net These polymers are being investigated as potential carrier systems for negatively charged biological macromolecules such as peptides, proteins, or DNA, suggesting possible applications in drug delivery and gene therapy. dergipark.org.tr
| Initiator | Weight Average Molecular Weight (Mw) of Polymer |
|---|---|
| Methyl iodide (CH3I) | 14,100 |
| Benzoyl chloride | 11,300 |
| Trimethylsilyl bromide | 12,700 |
| t-Butyl bromide | 11,100 |
Monomers for Cationic Ring-Opening Polymerization to Polyconidine
1-Azabicyclo[4.2.0]octane, a bicyclic monomer containing an azetidine (B1206935) ring, serves as a key precursor in the synthesis of polyconidine through cationic ring-opening polymerization (CROP). dergipark.org.trresearchgate.net This polymerization process proceeds in a controlled manner, often without significant transfer or termination reactions. dergipark.org.tr The resulting polymer, poly(1-Azabicyclo[4.2.0]octane), commonly known as polyconidine, is a polymeric tertiary amine. dergipark.org.tr
The initiation of the cationic ring-opening polymerization of 1-Azabicyclo[4.2.0]octane can be achieved using various initiators, such as different alkyl halide derivatives. dergipark.org.trresearchgate.net The choice of initiator can influence the molecular weight and physicochemical characteristics of the resulting polyconidine. dergipark.org.tr For instance, a study utilizing microwave-assisted synthesis employed four different alkyl halide initiators at a consistent initiator-to-monomer mole ratio of 1/1000. dergipark.org.tr Despite the same ratio, the resulting polymers exhibited different weight average molecular weights. dergipark.org.tr This is attributed to the fact that the counter ions from the initiators can affect chain growth. dergipark.org.tr The polymerization of cyclic amines like 1-Azabicyclo[4.2.0]octane is known to produce living systems with small anions such as F-, Cl-, or Br-. dergipark.org.tr
In a specific application of this polymerization, chiral tricyclic amino acid esters have been used as acylation agents to initiate the CROP of 1-azabicyclo[4.2.0]octane (also referred to as conidine), leading to the formation of optically active biopolymers. cjps.orgresearchgate.net The structural integrity of the monomer and the resulting polymers has been confirmed using various analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. dergipark.org.trcjps.orgresearchgate.net Size-exclusion chromatography (SEC) is employed to determine the molecular weight distribution of the synthesized polymers. dergipark.org.trcjps.orgresearchgate.net
The following table summarizes the results of a microwave-assisted cationic ring-opening polymerization of 1-Azabicyclo[4.2.0]octane using different initiators.
| Initiator | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Hydrodynamic Radius (Rh) |
|---|---|---|---|
| Initiator 1 | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |
| Initiator 2 | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |
| Initiator 3 | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |
| Initiator 4 | Data Not Available in Source | Data Not Available in Source | Data Not Available in Source |
Synthesis of Water-Soluble Polymeric Derivatives
Polyconidine, the polymer resulting from the cationic ring-opening polymerization of 1-Azabicyclo[4.2.0]octane, can be further modified to synthesize water-soluble derivatives. dergipark.org.trresearchgate.net One such method involves the use of bromoacetic acid in a microwave-assisted synthesis to create a water-soluble polyampholyte derivative of polyconidine. dergipark.org.trresearchgate.net This modification introduces both positive and negative charges into the polymer structure, making it a polyampholyte.
The synthesis of these water-soluble derivatives is significant for potential biomedical applications, as they can serve as model carrier systems for biological macromolecules such as peptides and proteins. dergipark.org.trresearchgate.net The positively charged nature of the polyconidine backbone makes it a candidate for carrying negatively charged macromolecules and for applications in DNA targeting. dergipark.org.tr
The characterization of these water-soluble polymeric derivatives is carried out using a suite of analytical techniques. Size-exclusion chromatography (SEC) with an online quadruple detection system is used to determine the molecular characteristics of the polymers. dergipark.org.tr Attenuated total reflectance Fourier-transform infrared (ATR FT-IR) and UV spectroscopy are also employed to confirm the structure and properties of the modified polymers. dergipark.org.trresearchgate.net
Future Research Directions and Open Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge remains the development of synthetic routes that are not only efficient but also environmentally benign. Future efforts will likely focus on minimizing waste, reducing step counts, and utilizing milder reaction conditions.
Catalytic Asymmetric Synthesis of Enantiopure Bicyclic Lactams
The synthesis of optically active β-lactams in their enantiopure forms remains a significant hurdle. While methods like the Staudinger cycloaddition have been refined, the development of novel catalytic asymmetric strategies is a key objective. nih.gov Future research will likely explore a wider range of chiral catalysts, including organocatalysts and transition metal complexes, to achieve high enantioselectivity and diastereoselectivity. nih.govfrontiersin.org The goal is to create methodologies that provide access to both enantiomers of 1-azabicyclo[4.2.0]octan-8-one and its derivatives with high precision, which is crucial for probing biological systems. researchgate.net The table below conceptualizes potential catalytic systems that warrant further investigation.
| Catalyst Type | Potential Chiral Ligand/Motif | Target Transformation | Key Challenges to Overcome |
| Transition Metal | Rhodium(II) complexes with chiral carboxylate ligands nih.gov | Intramolecular C-H insertion of diazoacetamides nih.gov | Catalyst loading, substrate scope, and scalability. |
| Organocatalysis | Proline-derived bifunctional catalysts pharmtech.com | Aldol cascade reactions pharmtech.com | Controlling multiple stereocenters, reaction times. |
| Enzyme Catalysis | Engineered Penicillin G Acylase | Kinetic resolution of racemic lactams | Enzyme stability, substrate specificity, product inhibition. |
| N-Heterocyclic Carbene | Chiral triazolium salts | [2+2] cycloaddition of ketenes and imines | Air and moisture sensitivity, catalyst turnover. |
Flow Chemistry and Continuous Processing for Scale-Up
Translating laboratory-scale syntheses to industrial production presents significant challenges, including safety and scalability. Flow chemistry offers a promising solution by enabling reactions in continuous-flow reactors, which provides superior control over reaction parameters like temperature and mixing. researchgate.netalmacgroup.comunimi.it This approach can enhance safety, particularly when dealing with hazardous reagents or exothermic reactions, and facilitate a more straightforward scale-up process. researchgate.net Future work should focus on adapting existing multi-step batch syntheses of bicyclic lactams into fully continuous, telescoped processes, potentially integrating real-time analytics for process optimization. researchgate.net
Exploration of Novel Reactivity and Rearrangement Pathways
The inherent strain in the this compound skeleton is a powerful driving force for chemical transformations. nih.gov While ring-opening reactions are well-documented, a vast landscape of unexplored reactivity remains. Future research should systematically investigate novel rearrangement pathways, such as dyotropic rearrangements, which could provide access to diverse molecular scaffolds like γ-butyrolactams. researchgate.net Photochemical and radical-mediated transformations also represent promising avenues for discovering new reactions. nih.govnih.gov Understanding how substituents on the bicyclic core influence these pathways will be crucial for harnessing their synthetic potential. beilstein-journals.org
Integration with Machine Learning for Reaction Prediction and Optimization
| Machine Learning Application | Input Data | Predicted Output | Potential Impact |
| Reaction Optimization | Reactants, catalysts, solvents, temperature, time | Yield, enantiomeric excess | Reduced experimental effort and resource consumption. princeton.edu |
| Retrosynthesis Planning | Target molecule (e.g., a derivative of this compound) | Plausible synthetic pathways | Discovery of novel and more efficient synthetic routes. |
| Reactivity Prediction | Substrate structure, reagent type | Major product, potential side reactions | A priori identification of promising reaction pathways. nih.gov |
| Catalyst Design | Virtual library of chiral ligands | Predicted enantioselectivity | Accelerated discovery of new, highly effective catalysts. gcande.org |
Expanding the Scope of Chemical Biology Applications (Mechanism-Focused, Non-Clinical)
Beyond their role as synthetic intermediates, bicyclic β-lactams are valuable tools for chemical biology. Their ability to covalently modify enzymes makes them excellent candidates for developing activity-based protein profiling (ABPP) probes. rsc.org These probes can be used to identify and characterize the activity of specific enzymes, such as serine proteases or β-lactamases, within complex biological systems. nih.gov Future research should focus on designing and synthesizing derivatives of this compound that are tailored as mechanism-based inhibitors or probes to investigate enzyme function and cellular processes in a non-clinical context. researchgate.net
Design of Next-Generation Bicyclic Scaffolds with Tunable Strain and Reactivity
The reactivity of the this compound core is intimately linked to its ring strain. nih.gov A significant future challenge is the rational design and synthesis of novel bicyclic and bridged lactam scaffolds where this strain can be precisely modulated. nih.gov By altering ring size, introducing unsaturation, or incorporating heteroatoms, it may be possible to fine-tune the electronic properties and reactivity of the β-lactam bond. acs.orgrsc.org This would create a toolbox of scaffolds with tailored reactivity, opening doors to new synthetic transformations and applications in materials science and chemical biology. bham.ac.ukrsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Azabicyclo[4.2.0]octan-8-one and its derivatives?
- Methodological Answer : The synthesis typically involves intramolecular C–H insertion reactions using α-bromodiazoacetamides under catalyst-free, ambient-temperature conditions. For example, 7-bromo-1-azabicyclo[4.2.0]octan-8-one is synthesized via bromo-substituted diazo precursors, yielding derivatives through stereoselective pathways (exo vs. endo products) . Ring-expansion strategies using strained intermediates (e.g., azirines) are also employed, as seen in the preparation of 1-azacepham derivatives (34% yield over two steps) . Key steps include cycloaddition, reduction, and cleavage of strained bonds.
Q. How is the structure of this compound characterized analytically?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR : - and -NMR to confirm bicyclic geometry and substituent positions.
- IR : Identification of carbonyl (C=O) stretches (~1700 cm) and heteroatom functionalities.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153.22 for the core structure) and fragmentation patterns validate molecular formulas .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer : Safety protocols include:
- PPE : Gloves, goggles, and respiratory protection due to acute toxicity (H302, H315, H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335).
- First Aid : Immediate rinsing for skin/eye contact and artificial respiration for inhalation exposure .
Advanced Research Questions
Q. How does stereochemical configuration (e.g., 6R vs. 6S) influence the biological activity of this compound derivatives?
- Methodological Answer : The 6R configuration is standard in cepham antibiotics (e.g., cephems), conferring enhanced β-lactamase resistance. Stereochemical analysis involves:
- Chiral HPLC to separate enantiomers.
- X-ray crystallography to resolve absolute configurations.
- Biological assays (e.g., MIC tests) to correlate stereochemistry with antimicrobial activity .
Q. What strategies optimize reaction yields in catalyst-free intramolecular C–H insertion reactions for bicyclic derivatives?
- Methodological Answer : Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature control : Ambient conditions minimize side reactions.
- Substituent effects : Electron-withdrawing groups (e.g., bromo) stabilize transition states, improving exo/endo selectivity .
Q. How can computational modeling guide the design of this compound-based antibiotics?
- Methodological Answer :
- Docking studies : Predict binding affinities to penicillin-binding proteins (PBPs).
- DFT calculations : Analyze strain energy in the bicyclic core to assess stability.
- MD simulations : Model interactions with bacterial cell walls to prioritize synthetic targets .
Q. What experimental approaches resolve contradictions in reported biological activity data for bicyclic lactams?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., pH, inoculum size).
- SAR studies : Systematically vary substituents (e.g., trifluoromethyl, cyclopropyl) to isolate activity trends.
- Meta-analysis : Compare data across peer-reviewed studies to identify consensus mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
